molecular formula C12H10N2O2 B118208 3-(5-cyano-1H-indol-3-yl)propanoic Acid CAS No. 149681-66-3

3-(5-cyano-1H-indol-3-yl)propanoic Acid

Cat. No. B118208
M. Wt: 214.22 g/mol
InChI Key: AKWJKNNOUSXOMQ-UHFFFAOYSA-N
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Description

“3-(5-cyano-1H-indol-3-yl)propanoic Acid” is an indolyl carboxylic acid derivative . It is a compound containing a carboxylic acid chain linked to an indole ring . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “3-(5-cyano-1H-indol-3-yl)propanoic Acid” and similar compounds could have potential future applications in various therapeutic areas.

properties

IUPAC Name

3-(5-cyano-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-6-8-1-3-11-10(5-8)9(7-14-11)2-4-12(15)16/h1,3,5,7,14H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJKNNOUSXOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439985
Record name 5-Cyanoindole-3-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyano-1H-indol-3-yl)propanoic Acid

CAS RN

149681-66-3
Record name 5-Cyanoindole-3-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methy-5-cyanoindole-3-propionate (200 mg) was saponified in MeOH (10 mL)/KOH (150 mg, 0.88 mmol) at rt for 18 h. The solution was concentrated in vacuo, dissolved in water and washed with chloroform. The acidic layer was acidified and extracted with ethyl acetate, dried with Na2SO4, filtered and concentrated in vacuo to afford 188 mg of product. 1H NMR (CD3OD) δ ppm 2.83 (t, 2H, J=6.6 Hz), 4.43 (t, 2H, J=6.6 Hz), 6.6 (nd,1H, J3.2 Hz), 7.42 (d, 2H, J=7.3 Hz), 7.43 (s, 1H), 7.61 (d, 1H, J=7.3 Hz), 7.99 (s, 1H); LRMS ESI (M+H)+ 215.
Name
Methy-5-cyanoindole-3-propionate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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